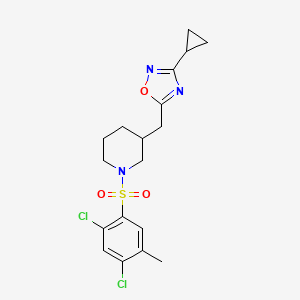![molecular formula C17H22N2O2 B2741631 N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2411201-75-5](/img/structure/B2741631.png)
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, commonly known as BPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mecanismo De Acción
BPEP acts as a selective antagonist of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide by binding to the allosteric site of the receptor, thereby blocking the activation of the receptor by glutamate. This results in a decrease in the downstream signaling pathways activated by N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, leading to a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
BPEP has been shown to have several biochemical and physiological effects in different experimental models. It has been shown to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in the pathogenesis of Parkinson's disease. BPEP has also been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease. In addition, BPEP has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPEP has several advantages as a research tool. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the central nervous system. BPEP has also been shown to have good selectivity and specificity for N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, making it a reliable tool for studying the function of this receptor. However, BPEP has some limitations as well. It has a short half-life in vivo, which limits its use in long-term experiments. In addition, BPEP has been shown to have some off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BPEP and N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide. One direction is to develop more potent and selective antagonists of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide that can be used in clinical settings. Another direction is to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the pathogenesis of other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Furthermore, the development of new imaging techniques can help to visualize the distribution and function of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the brain, which can provide important insights into its role in normal and pathological conditions.
Métodos De Síntesis
BPEP can be synthesized using a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 4-benzylpiperidine with 2-bromoacetylpropionyl bromide to obtain the intermediate product, which is further reacted with ethyl acetoacetate to yield the final product, BPEP. The synthesis method has been optimized to obtain high yields and purity of BPEP.
Aplicaciones Científicas De Investigación
BPEP has been extensively used in scientific research to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in various physiological and pathological conditions. It has been shown to have therapeutic potential in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, anxiety, depression, and addiction. BPEP has also been used to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-13-17(21)19-10-8-15(9-11-19)12-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOABNWDDZOAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B2741548.png)
![N-[[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2741549.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2741550.png)
![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)






![3-[1-[(3-Ethynyl-5-fluorosulfonyloxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B2741568.png)
![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2741569.png)
![2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741570.png)
